![molecular formula C8H16N2O2 B2391068 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea CAS No. 80413-65-6](/img/structure/B2391068.png)
3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW501516 and is classified as a selective androgen receptor modulator (SARM). It is a synthetic ligand that binds to androgen receptors in the body, which can lead to a range of physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea involves binding to androgen receptors in the body. This binding leads to the activation of a range of signaling pathways, which can lead to a range of physiological effects. These effects include increased endurance, improved lipid metabolism, and increased insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea can lead to a range of biochemical and physiological effects. It has been shown to increase endurance by activating the PPAR-delta pathway, which can lead to increased energy production in the body. It has also been shown to improve lipid metabolism by increasing the expression of genes involved in lipid metabolism. Additionally, it has been shown to increase insulin sensitivity, which can help to prevent the development of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea for lab experiments is its ability to selectively activate androgen receptors in the body. This can allow researchers to study the effects of androgen receptor activation without the unwanted side effects associated with other compounds. However, one limitation of this compound is that it has not been extensively studied in humans, so its long-term safety and efficacy are not yet fully understood.
Direcciones Futuras
There are a range of future directions for research on 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea. One area of interest is its potential applications in the treatment of obesity and related metabolic disorders. Another area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to have beneficial effects on lipid metabolism and insulin sensitivity. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound.
Métodos De Síntesis
The synthesis of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea involves a multistep process that begins with the reaction of 4-hydroxycyclohexanone with methylamine to form an intermediate compound. This intermediate is then reacted with cyanogen bromide to form the final product. The synthesis method has been optimized to produce high yields of pure product.
Aplicaciones Científicas De Investigación
3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea has been extensively studied for its potential applications in scientific research. It has been shown to have a range of physiological effects, including increased endurance, improved lipid metabolism, and increased insulin sensitivity. These effects make it a promising candidate for the treatment of a range of diseases, including obesity, diabetes, and cardiovascular disease.
Propiedades
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-8(12)10-6-2-4-7(11)5-3-6/h6-7,11H,2-5H2,1H3,(H2,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGUFTNPQUYUTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCC(CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

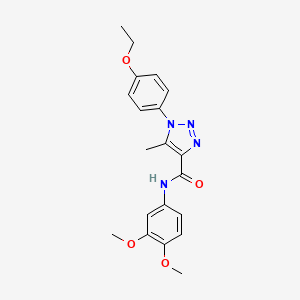
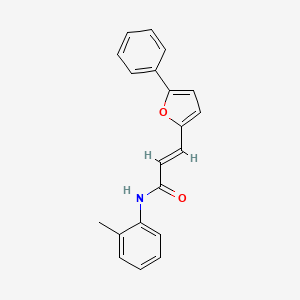
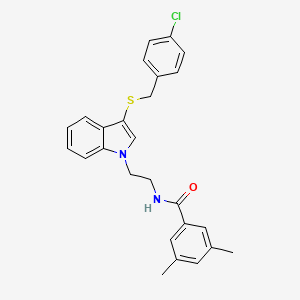
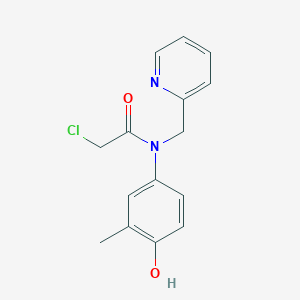

![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390992.png)
![8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390994.png)

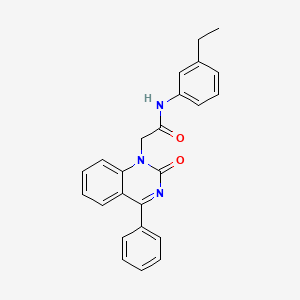
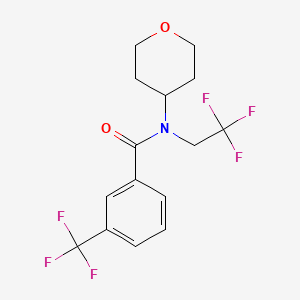
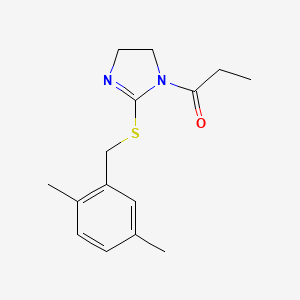
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2391005.png)
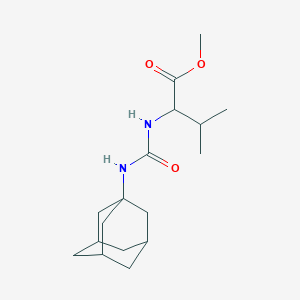
![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)